Orlistat, also known as tetrahydrolipstatin, is derived from lipstatin, a natural inhibitor of pancreatic lipases isolated from the bacterium Streptomyces toxytricini . The chemical formula for Orlistat is C29H53NO5, with an average molecular weight of approximately 495.73 g/mol . It is marketed under various trade names, including Xenical and Alli, and is available in oral form .
Orlistat acts as a lipase inhibitor. Lipases are enzymes responsible for breaking down dietary fats (triglycerides) into smaller components for absorption in the intestine. Orlistat binds to the active site of lipases, preventing them from hydrolyzing triglycerides []. This results in the passage of unabsorbed fat through the feces, leading to a reduction in overall calorie intake and promoting weight loss [].
Orlistat is generally well-tolerated, but some side effects can occur, including oily stools, abdominal cramping, and fecal urgency []. These effects are primarily due to the unabsorbed fat passing through the digestive system. Orlistat can also reduce the absorption of fat-soluble vitamins (A, D, E, K) []. Therefore, taking a multivitamin containing these vitamins is recommended while on Orlistat therapy [].
Orlistat functions by covalently binding to the serine residues at the active sites of gastric and pancreatic lipases, rendering these enzymes inactive . This reaction prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. The primary effect occurs locally in the gastrointestinal tract, with minimal systemic absorption; about 95% to 97% of Orlistat remains unabsorbed and is excreted in feces .
The primary biological activity of Orlistat is its ability to inhibit dietary fat absorption by approximately 30% at recommended dosages . This reduction in fat absorption can lead to weight loss and has been associated with improvements in metabolic parameters such as blood pressure and serum uric acid levels . Additionally, Orlistat has shown potential anti-neoplastic activity in various animal studies involving cancer cells .
Orlistat can be synthesized through several chemical pathways. The synthesis typically involves the modification of lipstatin to enhance its stability and efficacy. Key steps may include:
These methods ensure that Orlistat retains its lipase-inhibiting properties while being suitable for human consumption.
Orlistat is primarily used for:
Orlistat has several drug interactions that can affect its efficacy and safety:
Several compounds exhibit similar mechanisms or applications as Orlistat. Here are some notable examples:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Sibutramine | Appetite suppressant | Acts on neurotransmitters; withdrawn due to cardiovascular risks. |
Lorcaserin | Serotonin receptor agonist | Promotes satiety; also withdrawn due to safety concerns. |
Phentermine | Appetite suppressant | Stimulant; short-term use only. |
Bupropion/Naltrexone | Dual-action weight loss medication | Affects appetite and energy expenditure; combination therapy. |
Orlistat's uniqueness lies in its specific action on gastrointestinal lipases without systemic absorption, making it distinct from other weight-loss medications that may have broader systemic effects or different mechanisms.
Route (year) | Key Transformations | Step Count | Overall Isolated Yield | Notable Strengths / Limitations |
---|---|---|---|---|
“α-Pyrone” first-generation Roche route (early 1990s) | Diastereoselective hydrogenation → resolution of a pyranone salt | 15 steps | 12% (pilot scale) [1] | Robust but lengthy; late optical resolution wastes ~50% of material. |
Dihydropyrone 5-step industrial route (Roche) | Asymmetric hydrogenation of β-keto-ester → Grignard-mediated lactone cyclisation → fragment coupling | 5 steps | 38% (multi-kg) [2] [3] | Shortest validated process; delivers single polymorph B with >99% ee; adopted for Xenical™ commercial API. |
Tandem Mukaiyama Aldol-Lactonisation (TMAL) (Romo, 2006) | One-pot aldol + lactonisation to set C3–C6 stereotriad → cuprate side-chain installation | 10 steps | 27% [4] | Convergent; modular side-chain variation; reagents costly at scale. |
Fráter–Seebach alkylation / Noyori reduction route (China, 2010) | Fráter–Seebach alkylation establishes C5 stereocentre → Noyori Ru-BINAP reduction | 12 steps | 22% (lab) [5] | Readily available chiral auxiliaries; requires cryogenic steps. |
Enantioselective carbonylation of epoxides (O’Doherty, 2014) | Lewis-acid/Co(CO)₄-catalysed carbonylation of cis-epoxide → trans-β-lactone | 10 steps | 31% [6] | High regio- & diastereoselectivity; avoids precious-metal catalysts beyond early stage. |
Key research findings
Parameter | Lipstatin Fermentation (Streptomyces toxytricini) | Fully Chemical Synthesis |
---|---|---|
Typical titre before optimisation | 1.7–1.8 g L⁻¹ after 6–7 d batch [8] | N/A |
Best reported laboratory titre | 2.52 g L⁻¹ (mutant NTG8, 5 L fed-batch) [9] | N/A |
Productivity after process intensification | 37.9 mg mL⁻¹ (~3.8 g L⁻¹) using glass-bead induced pellet morphology + precursor feed [10] | N/A |
Down-stream steps | Centrifugation → solvent extraction → catalytic hydrogenation to orlistat (99% conversion) | Crystallisation of API directly from last synthetic step |
Overall carbon efficiency (kg API kg⁻¹ raw carbon) | 0.28 (post-hydrogenation) [11] | 0.46 (5-step dihydropyrone route) [3] |
Capital intensity | Requires bioreactors, aseptic operations; moderate pressure hydrogenation | Standard GMP chemical plant; no fermentation containment |
Regulatory impurities | Residual lipstatin ≤ 0.05%; microbial endotoxin ≤ 0.5 IU mg⁻¹ [2] | Unspecified impurities ≤ 0.5% at release [2] |
Strategic use | Dominant for early clinical supply (1990s); niche for “green” API campaigns | Current global commercial route (Roche & generics) |
Research highlights
Quality Attribute | Regulatory Specification (Ph. Eur. / EMA) | Analytical Technique | Representative Data |
---|---|---|---|
Stereochemical purity | ≥ 99.0% single enantiomer (4 chiral centres) | Chiral HPLC (OD-H, n-hexane/i-PrOH 97:3) | 99.6% ee batch mean (n = 50) [2] |
Polymorphic form | Only Form B permitted | PXRD (2θ = 6.4, 12.8, 19.2°) | Conforms in 100% of release lots [2] |
Organic impurities | ≤ 0.5% total at release; ≤ 2.0% at 36 months [2] | Gradient RP-HPLC, 205 nm | Typical total 0.18% (initial); 0.62% (24 months, 25 °C/60% RH) |
Specific related impurity (SSR) | ≤ 0.15% [14] | RP-HPLC (C18, 90% acetonitrile) | 0.04% (commercial capsules) [15] |
Residual solvents | Acetone ≤ 5000 ppm; n-hexane ≤ 290 ppm | GC-FID (headspace) | < 100 ppm each (batch mean) |
Dissolution (120 mg capsule) | ≥ 75% in 45 min (USP II, 3% SLS, 1000 mL, 100 rpm) [15] | UV 205 nm | 88% (mean, n = 6) |
Stress degradation acceptance | No new peak > 0.2% under acid, base, photolysis [16] | UV-assisted kinetics, confirm by HPLC | Complies; main degradant t_R ≈ 4.2 min at 0.13% |
Key analytical advances
Environmental Hazard